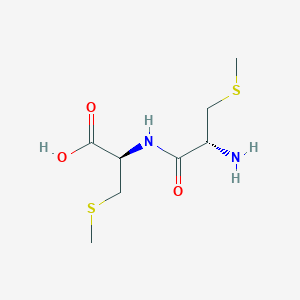
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one is a cyclic ketone with a unique structure that includes a cyclopentene ring substituted with a propynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the condensation of a suitable cyclopentenone precursor with a propynyl group. This can be done using reagents such as alkynes and appropriate catalysts under controlled conditions . Another method involves the use of the Nazarov cyclization reaction, which converts divinyl ketones into cyclopentenones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes . The specific pathways involved depend on the context of its use, such as its role in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Chloroprallethrin: A carboxylic ester with a similar cyclopentene structure but different substituents.
2-Cyclopenten-1-one: A simpler cyclopentenone without the propynyl group.
4-Hydroxy-3-methyl-2-(prop-1-yn-1-yl)cyclopent-2-en-1-one: A hydroxylated derivative with similar structural features.
Uniqueness
This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
60033-26-3 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-prop-2-ynylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H8O/c1-2-4-7-5-3-6-8(7)9/h1,5H,3-4,6H2 |
InChI Key |
PLBAGYQZYBEBJG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



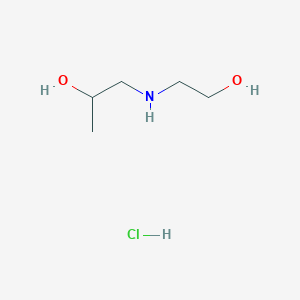
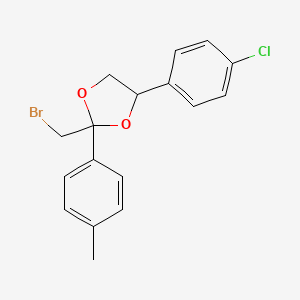
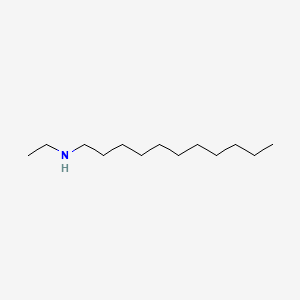
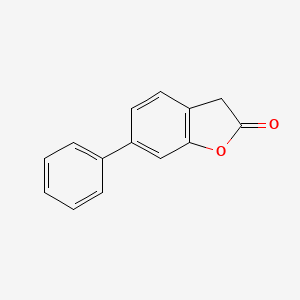
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
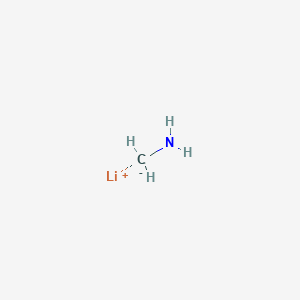
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
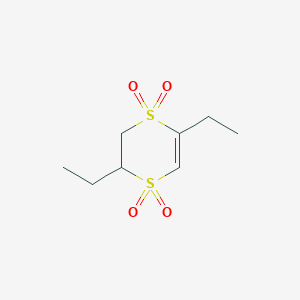

![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
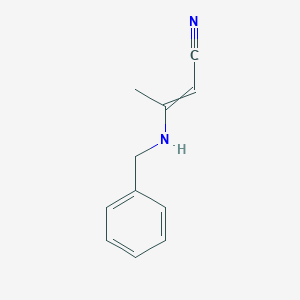
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
